Cas no 2166-01-0 (6-(4-chlorophenyl)-2-methyl-2,3-dihydropyridazin-3-one)

6-(4-Chlorophenyl)-2-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a 4-chlorophenyl group at the 6-position and a methyl group at the 2-position. This structure imparts unique reactivity and potential biological activity, making it a valuable intermediate in pharmaceutical and agrochemical research. Its chlorophenyl moiety enhances lipophilicity, while the dihydropyridazinone scaffold offers versatility for further functionalization. The compound is particularly useful in the synthesis of bioactive molecules due to its stability and well-defined stereochemistry. Its purity and consistent performance make it suitable for applications requiring precise molecular frameworks in medicinal chemistry and material science.
6-(4-chlorophenyl)-2-methyl-2,3-dihydropyridazin-3-one structure
2166-01-0 structure
Product Name:6-(4-chlorophenyl)-2-methyl-2,3-dihydropyridazin-3-one
CAS No:2166-01-0
MF:C11H9ClN2O
MW:220.65496134758
CID:2836001
PubChem ID:7659785
Update Time:2025-06-09

6-(4-chlorophenyl)-2-methyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 6-(4-chlorophenyl)-2-methyl-2,3-dihydropyridazin-3-one
    • 3(2H)-Pyridazinone, 6-(4-chlorophenyl)-2-methyl-
    • AKOS024465254
    • F2774-0268
    • 2166-01-0
    • 2-methyl-6-(4-chlorophenyl)-3(2H)-pyridazinone
    • ROCWBKMLZYRDCC-UHFFFAOYSA-N
    • DTXSID20428868
    • 6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one
    • SCHEMBL11144982
    • Inchi: 1S/C11H9ClN2O/c1-14-11(15)7-6-10(13-14)8-2-4-9(12)5-3-8/h2-7H,1H3
    • InChI Key: ROCWBKMLZYRDCC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C=CC(N(C)N=1)=O

Computed Properties

  • Exact Mass: 220.0403406Da
  • Monoisotopic Mass: 220.0403406Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 32.7Ų

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Additional information on 6-(4-chlorophenyl)-2-methyl-2,3-dihydropyridazin-3-one

Introduction to 6-(4-chlorophenyl)-2-methyl-2,3-dihydropyridazin-3-one (CAS No. 2166-01-0)

6-(4-chlorophenyl)-2-methyl-2,3-dihydropyridazin-3-one, identified by its Chemical Abstracts Service (CAS) number 2166-01-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the dihydropyridazine class, a structural motif known for its diverse biological activities. The presence of a 4-chlorophenyl substituent and a methyl group at the 2-position of the pyridazine ring contributes to its unique chemical and pharmacological properties, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 6-(4-chlorophenyl)-2-methyl-2,3-dihydropyridazin-3-one features a six-membered ring containing two nitrogen atoms, with additional functional groups that enhance its potential as an intermediate in synthetic chemistry. The chloro substituent on the phenyl ring is particularly noteworthy, as it can influence both electronic and steric properties, thereby affecting the compound's reactivity and interaction with biological targets. This feature has been extensively studied in recent years, particularly in the context of developing novel bioactive molecules.

In recent years, there has been growing interest in dihydropyridazine derivatives due to their broad spectrum of biological activities. These compounds have been reported to exhibit pharmacological effects ranging from anti-inflammatory and antioxidant properties to potential applications in neuroprotective and anticancer therapies. The specific arrangement of atoms in 6-(4-chlorophenyl)-2-methyl-2,3-dihydropyridazin-3-one suggests that it may interact with various enzymes and receptors, making it a valuable scaffold for structure-activity relationship (SAR) studies.

One of the most compelling aspects of this compound is its versatility in chemical modification. The presence of both nitrogen and oxygen-containing functional groups provides multiple sites for further derivatization, allowing chemists to fine-tune its pharmacological profile. For instance, modifications at the 4-chlorophenyl moiety or the methyl group could lead to enhanced binding affinity or altered metabolic stability. Such flexibility is crucial in drug development, where optimizing a molecule's properties is essential for achieving therapeutic efficacy.

Recent research has highlighted the importance of heterocyclic compounds in medicinal chemistry. Dihydropyridazines, in particular, have been investigated for their potential as kinase inhibitors, due to their ability to mimic ATP binding pockets. The structural features of 6-(4-chlorophenyl)-2-methyl-2,3-dihydropyridazin-3-one align well with this premise, suggesting that it could serve as a lead compound for developing inhibitors targeting various kinases involved in cancer progression or inflammatory diseases.

The synthesis of 6-(4-chlorophenyl)-2-methyl-2,3-dihydropyridazin-3-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted hydrazines and ketones or aldehydes, followed by cyclization steps to form the dihydropyridazine core. The introduction of the 4-chlorophenyl group typically occurs during later stages of synthesis or through selective halogenation techniques.

In terms of pharmacokinetic properties, preliminary studies suggest that 6-(4-chlorophenyl)-2-methyl-2,3-dihydropyridazin-3-one may exhibit moderate solubility in organic solvents but limited water solubility. This characteristic could influence its absorption and distribution within biological systems. However, further investigations into formulation strategies may help overcome these limitations, potentially enhancing its bioavailability.

The potential therapeutic applications of this compound are still under exploration. Preclinical studies have begun to uncover its interactions with biological targets such as enzymes and receptors relevant to metabolic disorders and neurodegenerative diseases. For example, derivatives of dihydropyridazines have shown promise in modulating glucose metabolism and preventing neuroinflammation. While 6-(4-chlorophenyl)-2-methyl-2,3-dihydropyridazin-3-one itself may not be directly therapeutic at this stage, it serves as a valuable building block for more advanced molecules.

The role of computational chemistry in designing and optimizing heterocyclic compounds like 6-(4-chlorophenyl)-2-methyl-2,3-dihydropyridazin-3-one cannot be overstated. Advanced modeling techniques allow researchers to predict binding affinities, metabolic stability, and other critical properties before conducting expensive experimental trials. These simulations can guide the design of analogs with improved pharmacological profiles, significantly accelerating the drug discovery process.

In conclusion,6-(4-chlorophenyl)-2-methyl-2,3-dihydropyridazin-3-one (CAS No. 2166-01-0) represents a fascinating compound with numerous potential applications in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel bioactive molecules targeting various diseases. As research continues to uncover new insights into its properties and interactions, this compound is poised to play an important role in future therapeutic strategies.

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